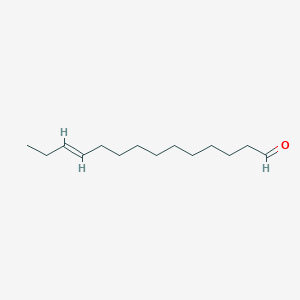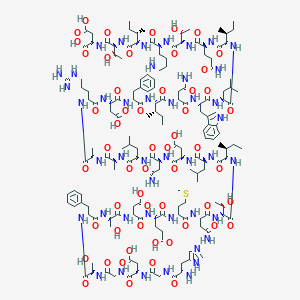
(E)-Tetradec-11-enal
Übersicht
Beschreibung
- "(E)-Tetradec-11-enal" is a chemical compound that has been studied in various contexts, including its role in enzymatic reactions and as a component of insect pheromones.
Synthesis Analysis
- The synthesis of related compounds, such as tetradecadienoic acid from tetradecenoic acid, involves specific enzymatic reactions. For example, the conversion of (Z)-11-tetradecenoic acid to (E,E)-10,12-tetradecadienoic acid has been studied for its stereochemical aspects (Rodríguez, Camps, Fabriàs, 2002).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, revealing details about their conformation and isomerism (Papageorgiou, Akyel, Borer, Oberer, Rihs, 1998).
Chemical Reactions and Properties
- Studies on compounds like fluorine-containing tetra- and hexadec-11E/Z-en-1-ols and their acetates, analogues of insect pheromones, provide insights into the chemical reactions and properties of similar compounds (Odinokov, Akhmetova, Savchenko, Fatikhov, Filyakova, Pashkevich, Tolstikov, 1992).
Physical Properties Analysis
- The physical properties of related compounds, such as cyclobutanones, have been synthesized and identified in various contexts, providing a framework for understanding the physical characteristics of "(E)-Tetradec-11-enal" (Hamilton, Stevenson, Boyd, Brannigan, Treacy, Hamilton, Mcroberts, Elliott, 1996).
Chemical Properties Analysis
- The chemical properties of "(E)-Tetradec-11-enal" can be inferred from studies on similar compounds, like the synthesis of tetradecenyl acetate and aldehyde, which are pheromone components of insects (Ishmuratov, Yakovleva, Kharisov, Muslukhov, Tolstikov, 1997).
Wissenschaftliche Forschungsanwendungen
Insect Pheromones and Analogues
(E)-Tetradec-11-enal is significant in the field of entomology, specifically in the study of insect pheromones. Odinokov et al. (2004) described a stereospecific synthesis of tetradec-11E-enal as a component of pheromones in various Lepidoptera species, using undecenoic acid and catalytic hydroalumination (Odinokov et al., 2004). This highlights its role in the synthesis of pheromones for insect communication and control.
Sex Pheromone Components in Insects
Research by Vakenti et al. (1988) identified (E)-11-tetradecen-1-ol and its analogues as components of the sex pheromone in the oblique-banded leafroller, Choristoneura rosaceana (Vakenti et al., 1988). This discovery is crucial for understanding insect mating behavior and developing pheromone-based pest control methods.
Abiotic Degradation in Marine Environments
Rontani et al. (1990) explored the abiotic degradation of phytol derivatives, including compounds related to (E)-Tetradec-11-enal, in marine environments. This research provides insights into the natural processes affecting isoprenoids in the ocean (Rontani et al., 1990).
Field Attractiveness in Moth Species
Jennings and Houseweart (1983) studied the field attractiveness of (E)- and (Z)-11-tetradecenal pheromone blends in attracting male spruce budworm moths, Choristoneura fumiferana (Jennings & Houseweart, 1983). This research is important for developing environmentally friendly pest management strategies.
Enzymatic Reactions in Insect Pheromone Biosynthesis
Rodríguez et al. (2002) investigated the enzymatic transformation of related compounds in the sex pheromone biosynthesis of the moth Spodoptera littoralis (Rodríguez et al., 2002). Understanding these biochemical pathways aids in the synthesis of pheromone analogues for pest control.
Disruption of Reproductive Behavior in Insects
Klun et al. (1975) explored the use of (E)-11-tetradecenyl acetate to disrupt the mating behavior of certain moth species (Klun et al., 1975). This research contributes to the development of non-toxic methods for pest control.
Eigenschaften
IUPAC Name |
(E)-tetradec-11-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYVVCZIOLVOK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885635 | |
| Record name | (11E)-11-Tetradecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Tetradec-11-enal | |
CAS RN |
35746-21-5, 70893-80-0 | |
| Record name | (E)-11-Tetradecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35746-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Tetradecenal, (11E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035746215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecene-11-al-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070893800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Tetradecenal, (11E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (11E)-11-Tetradecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-tetradec-11-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)